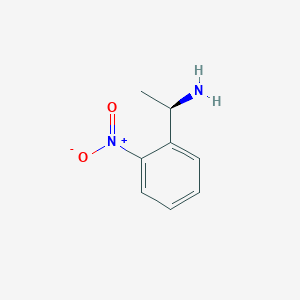

(1R)-1-(2-Nitrophenyl)ethylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1R)-1-(2-Nitrophenyl)ethylamine is an organic compound with a chiral center, making it an enantiomerically pure substance It is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to an ethylamine chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2-Nitrophenyl)ethylamine typically involves the reduction of the corresponding nitro compound. One common method is the catalytic hydrogenation of 2-nitroacetophenone using a chiral catalyst to ensure the formation of the (1R)-enantiomer. The reaction is usually carried out under mild conditions with hydrogen gas and a suitable solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale hydrogenation reactors. The process would be optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as crystallization or chromatography to isolate the desired enantiomer.

Analyse Des Réactions Chimiques

Types of Reactions

(1R)-1-(2-Nitrophenyl)ethylamine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reagents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides or ureas.

Oxidation: The compound can be oxidized to form nitroso or nitro derivatives under specific conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Acyl chlorides or isocyanates in the presence of a base.

Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.

Major Products Formed

Reduction: (1R)-1-(2-Aminophenyl)ethylamine.

Substitution: Amides or ureas depending on the substituent.

Oxidation: Nitroso or nitro derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

(1R)-1-(2-Nitrophenyl)ethylamine has been investigated for its potential as a ligand in pharmacological studies. Its structural similarity to neurotransmitters suggests it may modulate neurotransmitter systems, influencing synaptic transmission . Notably, it has shown potential anti-inflammatory properties, indicating possible therapeutic applications in treating inflammation-related conditions .

Biochemical Assays

The compound acts as a building block in synthesizing more complex organic molecules. Its ability to interact with various receptors makes it valuable in biochemical assays aimed at studying receptor-ligand interactions .

Industrial Applications

In industrial settings, this compound is utilized for producing specialty chemicals and materials. Its unique properties allow it to serve as a precursor for various chemical syntheses, including the formation of amides and ureas through nucleophilic substitution reactions .

The biological activity of this compound stems from its nitro group, which can undergo bioreduction to form reactive intermediates that interact with biological targets. This interaction can lead to various physiological effects, including modulation of enzyme activity and influence on metabolic pathways .

Case Studies

- Neurotransmitter Modulation : Studies have indicated that this compound may interact with neurotransmitter receptors, potentially influencing synaptic transmission and metabolic pathways related to drug metabolism via cytochrome P450 enzymes .

- Anti-inflammatory Research : Preliminary research suggests that this compound may possess anti-inflammatory properties, warranting further investigation into its therapeutic potential for inflammatory diseases .

Mécanisme D'action

The mechanism of action of (1R)-1-(2-Nitrophenyl)ethylamine depends on its specific application. In biochemical contexts, it may act as a ligand binding to specific proteins or enzymes, thereby modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, leading to various physiological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

(1S)-1-(2-Nitrophenyl)ethylamine: The enantiomer of the compound, differing in the spatial arrangement around the chiral center.

2-Nitrophenylethylamine: Lacks the chiral center, making it a racemic mixture.

2-Nitrobenzylamine: Similar structure but with a benzyl instead of an ethylamine chain.

Uniqueness

(1R)-1-(2-Nitrophenyl)ethylamine is unique due to its chiral nature, which can impart specific biological activity and selectivity in reactions. Its enantiomeric purity makes it valuable in asymmetric synthesis and chiral resolution processes.

Activité Biologique

(1R)-1-(2-Nitrophenyl)ethylamine, also known as 2-nitrophenylethylamine, is a chiral compound that has garnered attention for its potential biological activities. This compound is characterized by its nitro group, which can undergo various chemical transformations, making it a valuable building block in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

This compound possesses a chiral center that influences its biological interactions. The nitro group can be reduced to form reactive intermediates that may interact with enzymes or receptors, modulating their activity. The amine group enables the formation of hydrogen bonds and ionic interactions with biological molecules, thus influencing various biochemical pathways.

Types of Reactions

The compound can undergo several chemical reactions:

- Reduction : The nitro group can be converted to an amine using reducing agents such as hydrogen gas with a palladium catalyst.

- Substitution : The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

- Oxidation : Under specific conditions, the compound can be oxidized to form corresponding oxides.

Antitumor Activity

Research has indicated that this compound derivatives exhibit antitumor properties. A study focused on spliceosome modulators revealed that small structural changes in similar compounds could significantly affect their cytotoxicity against cancer cell lines. The structure-activity relationship (SAR) analysis suggested that modifications impacting cellular uptake and metabolic stability are crucial for enhancing biological activity .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Its ability to modulate enzyme interactions suggests applications in drug development targeting specific pathways involved in diseases such as cancer and autoimmune disorders .

Case Studies

Case Study 1: Spliceosome Modulators

A study on compounds related to this compound demonstrated that specific analogs could effectively inhibit spliceosome activity, which is critical in pre-mRNA processing. These compounds showed pronounced cytotoxic effects in various cancer cell lines, indicating their potential as therapeutic agents .

Case Study 2: Selective Inhibition of Kinases

Another research effort highlighted the compound's potential in selectively inhibiting tyrosine kinases involved in autoimmune diseases. The findings suggest that this compound could serve as a lead compound for developing targeted therapies against conditions like rheumatoid arthritis .

Data Tables

The following table summarizes key findings from research on the biological activity of this compound:

Propriétés

IUPAC Name |

(1R)-1-(2-nitrophenyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6(9)7-4-2-3-5-8(7)10(11)12/h2-6H,9H2,1H3/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYAACMYPJUURZ-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.